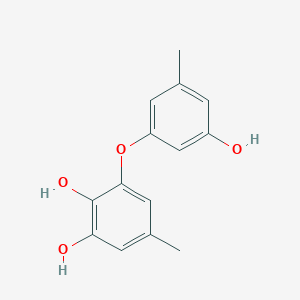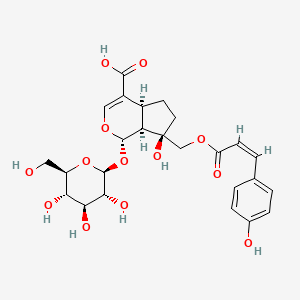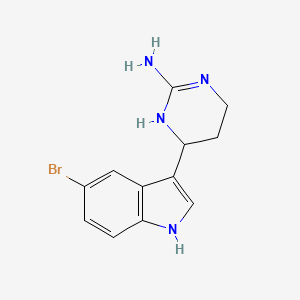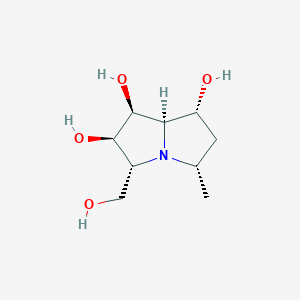![molecular formula C16H23IN2O4 B1257009 N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide CAS No. 131062-31-2](/img/structure/B1257009.png)
N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a benzamide core substituted with hydroxy, iodo, and dimethoxy groups, along with an ethyl-pyrrolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide involves multiple steps. The general synthetic route includes:
Formation of the Benzamide Core: The benzamide core is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of Substituents: The hydroxy, iodo, and dimethoxy groups are introduced to the benzamide core through substitution reactions.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is attached to the benzamide core via a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the ethyl group to the pyrrolidinyl-substituted benzamide core.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. These methods often include:
Catalytic Reactions: Utilizing catalysts to improve reaction efficiency.
Controlled Temperature and Pressure: Maintaining specific conditions to ensure optimal reaction rates and product formation.
Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy, iodo, or dimethoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Organic Solvents: Such as ethanol, methanol, and dichloromethane.
Controlled Temperatures: Specific temperatures are maintained to ensure optimal reaction rates.
Catalysts: Specific catalysts are used to enhance reaction efficiency.
Major Products Formed
The major products formed depend on the type of reaction and the reagents used. For example:
Oxidation: May result in the formation of corresponding ketones or carboxylic acids.
Reduction: May yield alcohols or amines.
Substitution: Can produce a variety of substituted benzamides with different functional groups.
Scientific Research Applications
N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It may interact with specific receptors in the body, such as dopamine receptors, influencing their activity.
Modulate Enzyme Activity: The compound can affect the activity of certain enzymes, altering biochemical pathways.
Influence Cellular Processes: It may impact cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide can be compared with other similar compounds, such as:
N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide: This compound has a methoxy group instead of a hydroxy group.
N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-5-methoxybenzamide: This compound has a methoxy group instead of an iodo group.
N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3,5-dimethoxybenzamide: This compound lacks the iodo group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
131062-31-2 |
|---|---|
Molecular Formula |
C16H23IN2O4 |
Molecular Weight |
434.27 g/mol |
IUPAC Name |
N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-3-iodo-5,6-dimethoxybenzamide |
InChI |
InChI=1S/C16H23IN2O4/c1-4-19-7-5-6-10(19)9-18-16(21)13-14(20)11(17)8-12(22-2)15(13)23-3/h8,10,20H,4-7,9H2,1-3H3,(H,18,21)/t10-/m0/s1 |
InChI Key |
BKJGKGPGPACEQW-JTQLQIEISA-N |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)I)OC)OC |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2O)I)OC)OC |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)I)OC)OC |
Synonyms |
3-iodo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide NCQ 298 NCQ-298 NCQ298, I123 labeled |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[9-(dimethylamino)-11,11-dimethyl-3,4-dihydro-2H-naphtho[2,3-g]quinolin-1-ium-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]butanamide;perchlorate](/img/structure/B1256942.png)
![[(1S,2R,3R,4R,5S,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1256945.png)


![3-[4-[2-(2-Fluorophenyl)ethylamino]-3-nitrophenyl]-3-[[2-(1-naphthalenyl)-1-oxoethyl]amino]propanamide](/img/structure/B1256949.png)

